(Z)-gamma-bisabolene

Descripción general

Descripción

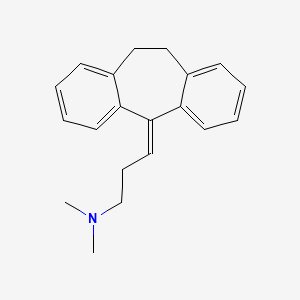

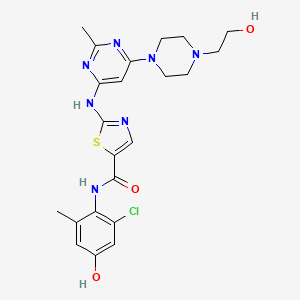

This would typically include the compound’s systematic chemical name, its molecular formula, and its structure. The structure can be represented in various forms such as a structural formula, a line-angle formula, or a 3D model.

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can also be used for solid compounds.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity, stability, etc.Aplicaciones Científicas De Investigación

Application in Plant Biochemistry

(Z)-gamma-bisabolene is involved in the biosynthesis of sesquiterpenes, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .

Method of Application

The enzyme (Z)-gamma-bisabolene synthase catalyzes the conversion of (2E,6E)-farnesyl diphosphate to (Z)-gamma-bisabolene and diphosphate . This reaction is part of the terpenoid biosynthesis pathway, a key secondary metabolite pathway in plants .

Results and Outcomes

The major product of this reaction is (Z)-gamma-bisabolene, but minor amounts of (E)-nerolidol and alpha-bisabolol are also produced . This suggests that (Z)-gamma-bisabolene may play a role in the production of these other compounds in plants .

Use in Essential Oils

Bisabolenes, including “(Z)-gamma-bisabolene”, are present in the essential oils of various plants, including bisabol, cubeb, lemon, and oregano .

Method of Application

These essential oils are typically extracted from the plants through a process called steam distillation . The oils can then be used in a variety of applications, such as aromatherapy, massage oils, and natural remedies .

Results and Outcomes

The presence of bisabolenes in these oils contributes to their unique aromatic profiles . For example, the essential oil of oregano, which contains bisabolene, is known for its warm, spicy, herbaceous scent .

Use in Pheromone Production

Certain insects, such as stink bugs and fruit flies, use derivatives of bisabolenes, including “(Z)-gamma-bisabolene”, as pheromones .

Method of Application

These insects produce bisabolenes in their bodies and release them into the environment to communicate with other members of their species .

Results and Outcomes

The bisabolenes serve as signals for various behaviors, such as mating or warning of danger . For example, when a stink bug is threatened, it releases a pheromone containing bisabolene to warn other stink bugs of the danger .

Use in Biofuel Production

“(Z)-gamma-bisabolene” has been identified as a biologically producible precursor to a diesel fuel alternative and/or cold weather additive bisabolane .

Method of Application

Microorganisms can be genetically engineered to produce “(Z)-gamma-bisabolene” from renewable resources like sugar. The bisabolene can then be chemically converted into bisabolane, a potential biofuel .

Results and Outcomes

This process could provide a sustainable and environmentally friendly alternative to traditional fossil fuels .

Use in Fungal Biochemistry

Bisabolenes, including “(Z)-gamma-bisabolene”, are produced by several fungi .

Method of Application

The exact method of production in fungi is not well understood, but it is believed to involve similar enzymatic processes as in plants .

Results and Outcomes

The biological role of bisabolenes in fungi remains unclear . Further research could shed light on this interesting area of fungal biochemistry .

Use in Food Additives

β-Bisabolene, a closely related compound to “(Z)-gamma-bisabolene”, has a balsamic odor and is approved in Europe as a food additive .

Method of Application

β-Bisabolene can be added to foods to enhance their flavor and aroma .

Results and Outcomes

The use of β-Bisabolene as a food additive contributes to the sensory experience of eating, enhancing the enjoyment of food .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Direcciones Futuras

This involves predicting or proposing future research directions based on the current understanding of the compound. This could include potential applications, modifications to improve its properties, or new reactions it could undergo.

Please consult with a chemical database or a subject matter expert for specific information about “(Z)-gamma-bisabolene”.

Propiedades

IUPAC Name |

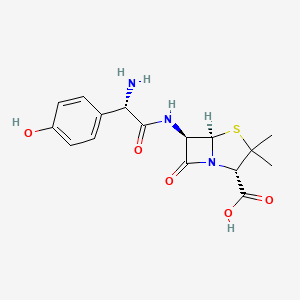

(4Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC/C(=C(/C)\CCC=C(C)C)/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037003 | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Bisabolene, (Z)- | |

CAS RN |

13062-00-5, 495-62-5 | |

| Record name | (Z)-γ-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Bisabolene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-BISABOLENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E452K502K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Amino-1,2-benzisoxazol-5-YL)-6-(2'-{[(3R)-3-hydroxypyrrolidin-1-YL]methyl}biphenyl-4-YL)-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B1667237.png)

![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)